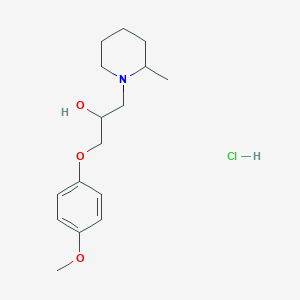

1-(4-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

I found a reference that might contain information about the synthesis of similar compounds, but it’s in Japanese and I couldn’t extract specific details about the synthesis of “1-(4-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride”.Physical And Chemical Properties Analysis

I found a couple of references that might contain information about the physical and chemical properties of similar compounds, but I couldn’t extract specific details about “1-(4-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride”.Scientific Research Applications

Synthesis and Radiolabeling for Pharmacological Studies

The synthesis of radiolabeled compounds similar to 1-(4-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride facilitates pharmacological and biological studies. For instance, the synthesis of the 3-[14C]-isotopomer of (S)-1-(1H-indol-4-yloxy)-3-[4-(3-methyoxyphenyl)-4-hydroxypiperidin-1-yl]-propan-2-ol, a 5HT1A antagonist, provides a method to study the distribution and pharmacokinetics of these types of compounds in biological systems (B. Czeskis, 1998).

Antimicrobial and Antiradical Activities

Compounds with similar structures have been evaluated for their antimicrobial and antiradical (antioxidant) activities. This includes the synthesis and activity assessment of certain beta-blocker intermediates, highlighting their potential utility in developing new antimicrobial agents or antioxidants (R. Čižmáriková et al., 2020).

Kinase Inhibition for Cancer Research

Optimization of compounds for the inhibition of kinase activity is a crucial area of cancer research. Analogues of 4-phenylamino-3-quinolinecarbonitriles, for example, have been prepared to inhibit Src kinase activity, a target in cancer research. These studies provide insights into the structural requirements for the development of potent kinase inhibitors (D. Boschelli et al., 2001).

Solvent Effects on Chemical Reactions

Research into the solvatochromism of zwitterionic probes in aqueous alcohols investigates how different solvents affect chemical reactions. This type of study is essential for understanding the solvent effects in various chemical processes, including those involving compounds like 1-(4-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride (Erika B. Tada, Priscilla L. Silva, O. A. Seoud, 2003).

Anticancer Activity of Phenolic Compounds

Studies on compounds derived from natural sources, such as Millettia leucantha, demonstrate the anticancer potential of phenolic compounds. This research avenue could encompass compounds like 1-(4-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride, exploring their potential efficacy against cancer cell lines (K. Rayanil et al., 2011).

properties

IUPAC Name |

1-(4-methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3.ClH/c1-13-5-3-4-10-17(13)11-14(18)12-20-16-8-6-15(19-2)7-9-16;/h6-9,13-14,18H,3-5,10-12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFFPSIPIDHYFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC(COC2=CC=C(C=C2)OC)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2740141.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-methylaniline](/img/structure/B2740151.png)

![2-methyl-N-[3-(methylthio)phenyl]-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-3-sulfonamide](/img/structure/B2740156.png)